molecular formula C13H23Cl2N3O2 B13774539 Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride CAS No. 64059-23-0

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride

Cat. No.: B13774539
CAS No.: 64059-23-0
M. Wt: 324.2 g/mol
InChI Key: DAWOABPNQAWURF-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is a chemical compound with the formula C13H23Cl2N3O2. This compound is known for its unique structure, which includes a carbamate ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride typically involves the reaction of methyl carbamate with a substituted phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized carbamate derivatives, while substitution reactions can yield various substituted phenyl esters.

Scientific Research Applications

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler carbamate ester with similar reactivity.

    Ethyl carbamate: Another carbamate ester with different alkyl groups.

    Phenyl carbamate: A related compound with a phenyl group attached to the carbamate.

Uniqueness

Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64059-23-0

Molecular Formula

C13H23Cl2N3O2

Molecular Weight

324.2 g/mol

IUPAC Name

[4-(dimethylazaniumyl)-2-(methylcarbamoyloxy)phenyl]methyl-dimethylazanium;dichloride

InChI

InChI=1S/C13H21N3O2.2ClH/c1-14-13(17)18-12-8-11(16(4)5)7-6-10(12)9-15(2)3;;/h6-8H,9H2,1-5H3,(H,14,17);2*1H

InChI Key

DAWOABPNQAWURF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=C(C=CC(=C1)[NH+](C)C)C[NH+](C)C.[Cl-].[Cl-]

Origin of Product

United States

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